1-Benzoyl-4-(2-fluorobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-(2-fluorobenzoyl)piperazine is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4-(2-fluorobenzoyl)piperazine involves its interaction with the serotonin and dopamine transporters. It binds to these transporters and inhibits their activity, leading to an increase in the extracellular levels of these neurotransmitters. This can have various effects on the brain and other organs that are regulated by these neurotransmitters.
Biochemical and Physiological Effects:
1-Benzoyl-4-(2-fluorobenzoyl)piperazine has been reported to have various biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which can lead to changes in mood, behavior, and cognition. It has also been reported to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Benzoyl-4-(2-fluorobenzoyl)piperazine in lab experiments include its high purity and selectivity for the serotonin and dopamine transporters. It can be easily synthesized in large quantities and can be used to study the role of these neurotransmitters in various physiological and pathological conditions. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 1-Benzoyl-4-(2-fluorobenzoyl)piperazine. These include:
1. Further studies on its mechanism of action and its effects on other neurotransmitters and receptors.
2. Studies on its safety and efficacy in humans, including its potential as a therapeutic agent for various conditions.
3. Development of new derivatives and analogs with improved selectivity and efficacy.
4. Studies on its potential applications in the treatment of inflammatory diseases and other conditions.
Conclusion:
In conclusion, 1-Benzoyl-4-(2-fluorobenzoyl)piperazine is a chemical compound with potential applications in scientific research. It has been shown to act as a selective serotonin reuptake inhibitor and a dopamine transporter inhibitor, making it a potential tool for studying the role of these neurotransmitters in various physiological and pathological conditions. Further studies are needed to determine its safety and efficacy in humans and to develop new derivatives and analogs with improved selectivity and efficacy.
Synthesemethoden
The synthesis of 1-Benzoyl-4-(2-fluorobenzoyl)piperazine involves the reaction of 1-benzoylpiperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity. This synthesis method has been reported in the literature and can be easily scaled up for larger quantities of the compound.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-(2-fluorobenzoyl)piperazine has potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter inhibitor (DAT). This makes it a potential tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
Eigenschaften
Molekularformel |
C18H17FN2O2 |
---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
[4-(2-fluorobenzoyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H17FN2O2/c19-16-9-5-4-8-15(16)18(23)21-12-10-20(11-13-21)17(22)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI-Schlüssel |
HUHRGLLCSXXACQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Kanonische SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.